1-(9H-carbazol-9-yl)-2-propanol
説明
特性
IUPAC Name |
1-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(17)10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZPUGYJDHJVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Functional Group Impact on Activity
- Hydroxyl and Alkyl Chains: The hydroxyl group in 1-(9H-carbazol-9-yl)-2-propanol enhances hydrogen-bonding interactions with biological targets, while the methyl group increases lipophilicity. However, its bioactivity is less pronounced compared to analogs with bulkier substituents (e.g., Carazolol’s isopropylamino group improves β-adrenergic receptor binding) .
- Halogenation : Bromination at C3/C6 (e.g., in the dibromo analog) significantly enhances electron-withdrawing effects, improving DNA intercalation and anticancer activity .
- Heterocyclic Additions : Oxadiazole and triazole rings (e.g., in and compounds) boost antimicrobial and α-glucosidase inhibitory activities by introducing planar, aromatic systems that stabilize target binding .
Antimicrobial Activity
Carbazole-propanol derivatives with oxadiazole or triazole moieties (e.g., ’s compound 3) exhibit superior antibacterial/antifungal activity (MIC: 2–8 µg/mL) compared to 1-(9H-carbazol-9-yl)-2-propanol, which primarily serves as a synthetic intermediate .
Enzyme Inhibition
Triazole-linked carbazoles (e.g., 2-(4-((9H-carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone) show α-glucosidase inhibition (IC₅₀: 12–18 µM), outperforming acarbose (IC₅₀: 38 µM). The parent compound lacks this activity due to the absence of electron-deficient heterocycles .
Anticancer Potential
The dibromo analog (CAS 304880-74-8) inhibits miR-21, a microRNA overexpressed in cancers, with IC₅₀ values in the nanomolar range, highlighting the importance of halogenation for nucleic acid targeting .
Q & A
Q. What are the established synthetic routes for 1-(9H-carbazol-9-yl)-2-propanol, and what analytical methods validate its purity?
- Methodological Answer : The compound is synthesized via a two-step process:
Esterification : Reacting 3-(9H-carbazol-9-yl)propanoic acid with ethanol in the presence of H₂SO₄ yields ethyl 3-(9H-carbazol-9-yl)propanoate (79% yield, pale yellowish oil).
Grignard Addition : Adding methylmagnesium iodide to the ester, followed by aqueous NH₄Cl decomposition, produces 1-(9H-carbazol-9-yl)-2-propanol. Purification via crystallization from methanol achieves ~83% yield .
- Validation :
- ¹H NMR : Peaks at δ 1.2 (6H, s, 2CH₃), 4.3 (2H, t, CH₂), and aromatic protons (7.1–8.2 ppm).
- IR : Hydroxyl stretch at ν 3350 cm⁻¹ and carbazole aromatic vibrations (1590–1480 cm⁻¹) .
- Table 1 : Synthesis Optimization
| Step | Reagent/Condition | Yield | Key Spectral Data |
|---|---|---|---|
| 1 | H₂SO₄, ethanol | 79% | IR: 1730 cm⁻¹ (ester C=O) |
| 2 | MeMgI, NH₄Cl | 83% | ¹H NMR: δ 1.2 (s, CH₃) |
Q. How is the molecular structure of 1-(9H-carbazol-9-yl)-2-propanol confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related carbazole alcohols, SCXRD with SHELXL refinement provides bond lengths (mean C–C = 0.003 Å) and torsion angles, confirming stereochemistry. R factor < 0.055 ensures precision . Complementary techniques:
- FT-IR : Confirms functional groups (e.g., hydroxyl at 3350 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 267 [M⁺]) validate molecular weight .
Advanced Research Questions
Q. What strategies resolve low regioselectivity during the alkylation of carbazole precursors?
- Methodological Answer : Regioselectivity challenges arise in N-alkylation due to carbazole’s planar structure. Solutions include:
- Temperature Control : Lower temperatures (0–5°C) favor mono-alkylation .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
- Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc) separates isomers .
Q. How do researchers reconcile discrepancies in spectroscopic data for carbazole derivatives?
- Methodological Answer : Discrepancies (e.g., NMR shifts) arise from solvent polarity or impurities. Best practices:
- Cross-Validation : Compare ¹H NMR (CDCl₃ vs. DMSO-d₆) and high-resolution mass spectrometry (HRMS).
- Crystallography : SCXRD resolves ambiguities in substituent positioning .
- Case Study : In , δ 4.3 ppm (CH₂) shifts to 3.6 ppm in polar solvents, highlighting solvent effects .
Q. What in vitro models evaluate the bioactivity of 1-(9H-carbazol-9-yl)-2-propanol derivatives?
- Methodological Answer : Carbazole derivatives are assessed for neurological activity (e.g., GABA transporter inhibition):
- Cell-Based Assays : HEK293 cells expressing GABA transporters measure uptake inhibition (IC₅₀ values).
- Radioligand Binding : Competitive binding with [³H]GABA quantifies affinity .
- Table 2 : Pharmacological Profiling (Example)
| Derivative | Target | IC₅₀ (nM) | Method |
|---|---|---|---|
| NNC 05-2090 | GAT-2 | 12.3 ± 1.5 | Radioligand binding |
Q. How can computational methods enhance the design of carbazole-based compounds?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., GABA transporters).
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) and calculate HOMO-LUMO gaps for reactivity insights .
- MD Simulations : Assess stability in lipid bilayers for blood-brain barrier penetration .
Q. What are the critical considerations for scaling up carbazole synthesis while maintaining purity?
- Methodological Answer :
- Solvent Selection : Replace THF with safer solvents (e.g., 2-MeTHF) to reduce peroxide formation.
- Process Monitoring : In-line FTIR tracks reaction progress and intermediates.
- Crystallization Optimization : Use anti-solvent (e.g., water) to improve yield and purity .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
